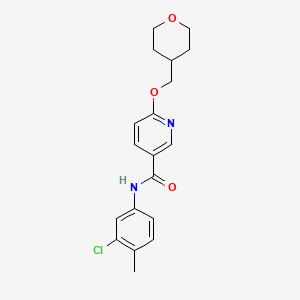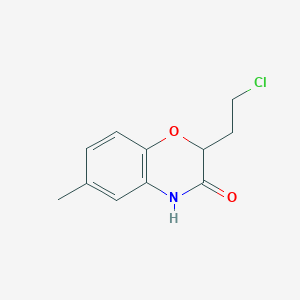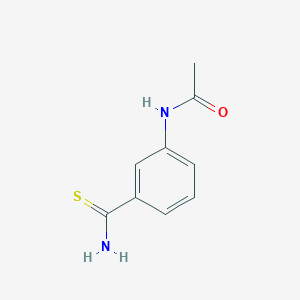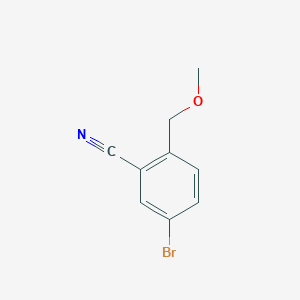
5-Bromo-2-(methoxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methoxymethyl)benzonitrile is a chemical compound with the CAS Number: 1851055-20-3 . It has a molecular weight of 226.07 and its molecular formula is C9H8BrNO . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(methoxymethyl)benzonitrile is 1S/C9H8BrNO/c1-12-6-7-2-3-9 (10)4-8 (7)5-11/h2-4H,6H2,1H3 . The InChI key is PQDIHVYNILPMIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-(methoxymethyl)benzonitrile has a density of 1.6±0.1 g/cm3 . Its boiling point is 287.8±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.9±21.8 °C . The index of refraction is 1.584 . The molar refractivity is 45.4±0.4 cm3 . The polar surface area is 33 Å2 . The polarizability is 18.0±0.5 10-24 cm3 . The surface tension is 51.1±5.0 dyne/cm . The molar volume is 135.6±5.0 cm3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-2-(methoxymethyl)benzonitrile, focusing on six unique fields:
Organic Synthesis
5-Bromo-2-(methoxymethyl)benzonitrile is a valuable intermediate in organic synthesis. Its bromine and nitrile groups make it a versatile building block for constructing more complex molecules. It is often used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the methoxymethyl group can also facilitate various chemical reactions, making it a useful reagent in synthetic organic chemistry .
Pharmaceutical Research
In pharmaceutical research, 5-Bromo-2-(methoxymethyl)benzonitrile is explored for its potential as a precursor in the development of new drugs. Its structural features allow for modifications that can lead to the discovery of novel therapeutic agents. Researchers investigate its role in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to participate in various chemical reactions makes it useful in the synthesis of polymers and other materials with specific electronic properties. These materials can be used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Spectroscopic Studies
5-Bromo-2-(methoxymethyl)benzonitrile is used in spectroscopic studies to understand its molecular structure and behavior. Techniques such as FT-IR and FT-Raman spectroscopy are employed to analyze its vibrational modes and electronic transitions. These studies provide insights into the compound’s properties and potential applications in various fields .
Nonlinear Optical (NLO) Applications
The compound has been studied for its nonlinear optical properties, which are important in the field of photonics. Nonlinear optical materials are used in applications such as frequency doubling, optical switching, and laser technology. The presence of the bromine and nitrile groups in 5-Bromo-2-(methoxymethyl)benzonitrile contributes to its NLO properties, making it a candidate for further research in this area .
Chemical Sensors
Research has also explored the use of 5-Bromo-2-(methoxymethyl)benzonitrile in the development of chemical sensors. Its ability to interact with various analytes can be harnessed to create sensors for detecting specific chemicals or environmental pollutants. These sensors can be used in industrial, environmental, and healthcare applications .
Oriental Journal of Chemistry Sigma-Aldrich Ossila Oriental Journal of Chemistry
Safety and Hazards
The safety information for 5-Bromo-2-(methoxymethyl)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
5-bromo-2-(methoxymethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-7-2-3-9(10)4-8(7)5-11/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIHVYNILPMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


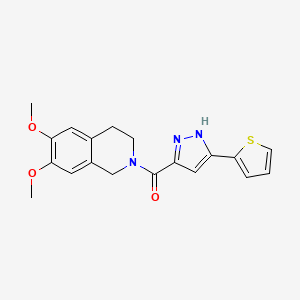
![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)


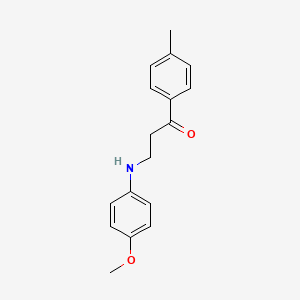
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2462028.png)
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2462031.png)
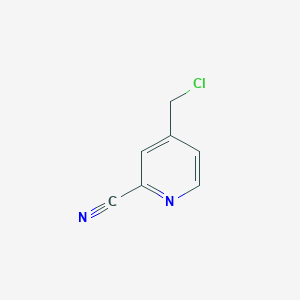
![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)
